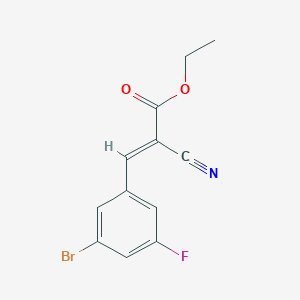

ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate

Descripción

Ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate is a substituted acrylate derivative characterized by a conjugated enone system (α,β-unsaturated ester) with a cyano group at the α-position and a 3-bromo-5-fluorophenyl substituent at the β-position. The (E)-configuration of the double bond is critical for its reactivity and intermolecular interactions, as it influences steric and electronic effects. The bromo and fluoro substituents on the aromatic ring enhance its electrophilic character and may contribute to unique crystallographic packing behaviors, as seen in structurally analogous compounds .

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H9BrFNO2 |

|---|---|

Peso molecular |

298.11 g/mol |

Nombre IUPAC |

ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3/b9-3+ |

Clave InChI |

YPEPGHTWGYCGFO-YCRREMRBSA-N |

SMILES isomérico |

CCOC(=O)/C(=C/C1=CC(=CC(=C1)Br)F)/C#N |

SMILES canónico |

CCOC(=O)C(=CC1=CC(=CC(=C1)Br)F)C#N |

Origen del producto |

United States |

Métodos De Preparación

Knoevenagel Condensation: The Primary Synthesis Route

Reaction Mechanism and Stoichiometry

The synthesis of ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate proceeds via a Knoevenagel condensation between 3-bromo-5-fluorobenzaldehyde and ethyl cyanoacetate (molar ratio 1:1–1.2). The reaction mechanism involves three stages:

- Deprotonation : A base (e.g., sodium ethoxide) abstracts the acidic α-hydrogen from ethyl cyanoacetate, generating a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3-bromo-5-fluorobenzaldehyde, forming a β-hydroxy intermediate.

- Elimination : The β-hydroxy intermediate undergoes dehydration to yield the α,β-unsaturated product.

The reaction is typically performed in anhydrous ethanol or toluene under reflux (80–110°C) for 6–24 hours. The (E)-isomer dominates due to thermodynamic stabilization from conjugation between the cyano group and the aromatic ring.

Optimization of Reaction Conditions

Table 1: Key Reaction Parameters and Their Impact on Yield

Base Selection

- Sodium ethoxide (NaOEt) outperforms organic bases like piperidine in minimizing side reactions (e.g., aldol condensation). A catalytic amount (0.1 equivalents) suffices for complete conversion.

- Alternative bases (e.g., ammonium acetate) require longer reaction times (24+ hours) and yield mixtures of (E)/(Z)-isomers.

Solvent Effects

Characterization and Analytical Data

Spectroscopic Properties

Challenges and Limitations

- Isomer Separation : The (Z)-isomer (<5%) requires chromatographic removal (silica gel, hexane/ethyl acetate 4:1).

- Moisture Sensitivity : Ethyl cyanoacetate is hygroscopic; reactions must exclude atmospheric moisture to prevent hydrolysis.

- Scale-Up Issues : Exothermic elimination step necessitates controlled heating in industrial settings.

Applications in Target-Oriented Synthesis

The compound serves as a Michael acceptor in pharmaceutical intermediates:

Análisis De Reacciones Químicas

4. Aplicaciones en la investigación científica

El etanoato de (E)-3-(3-bromo-5-fluorofenil)-2-cianoprop-2-enilo tiene varias aplicaciones en la investigación científica:

Química medicinal: Utilizado como intermedio en la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.

Ciencia de los materiales: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.

Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate exhibit antimicrobial properties. A study screening various derivatives found that certain structural modifications can enhance antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . This suggests potential for developing new antimicrobial agents based on the compound's structure.

Inhibition of Virulence Factors

The compound may also play a role in targeting virulence factors in pathogenic bacteria. For instance, the type III secretion system (T3SS) is crucial for the pathogenicity of certain Gram-negative bacteria. Compounds that modulate T3SS activity could lead to novel therapeutic strategies against infections caused by enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC) . this compound's unique functional groups may allow it to interfere with these systems.

Material Science

Synthesis of Advanced Materials

The compound's unique structure makes it a candidate for synthesizing advanced materials, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metals can be utilized in the creation of conductive polymers and organic light-emitting diodes (OLEDs). The incorporation of halogen atoms in its structure can enhance electronic properties, making it suitable for such applications.

Agricultural Chemistry

Pesticidal Properties

The structural characteristics of this compound suggest potential applications in agriculture as a pesticide or herbicide. Compounds with similar functionalities have been studied for their effectiveness against various pests and diseases in crops . The compound's ability to disrupt biological processes in pests could lead to the development of more effective agricultural chemicals.

Case Studies

Mecanismo De Acción

El mecanismo de acción del etanoato de (E)-3-(3-bromo-5-fluorofenil)-2-cianoprop-2-enilo depende de su aplicación específica. En la química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. La presencia del grupo ciano y los átomos de halógeno puede influir en su afinidad de unión y especificidad.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate, we compare it with three structurally related acrylate derivatives:

Ethyl (E)-2-Cyano-3-(2,4-Dimethoxyphenyl)prop-2-enoate

- Structural Differences : The methoxy groups at the 2- and 4-positions of the phenyl ring contrast with the bromo and fluoro substituents in the target compound. Methoxy groups are electron-donating, whereas bromo and fluoro groups are electron-withdrawing.

- Crystallographic Data: The dimethoxy derivative crystallizes in the monoclinic space group $ P2_1/c $, with unit cell parameters $ a = 10.742 \, \text{Å}, b = 12.334 \, \text{Å}, c = 7.802 \, \text{Å} $.

- Reactivity : Methoxy groups enhance resonance stabilization of the aromatic ring, whereas bromo/fluoro substituents increase susceptibility to nucleophilic aromatic substitution or cross-coupling reactions.

Ethyl 3-[2-Bromo-5-(Trifluoromethyl)Phenyl]prop-2-enoate

- Structural Differences : The trifluoromethyl group at the 5-position introduces strong electron-withdrawing effects and steric bulk compared to the fluorine atom in the target compound.

- Safety and Handling : The trifluoromethyl derivative has a CAS number (1345484-78-7) and is classified under GHS guidelines for acute toxicity (Category 4) and skin irritation (Category 2). The target compound’s safety profile may differ due to reduced fluorination and absence of trifluoromethyl groups.

Ethyl (E)-2-Cyano-3-[5-(3-Nitrophenyl)Furan-2-yl]prop-2-enoate

- Structural Differences : Incorporation of a nitrophenyl-furan heterocycle introduces extended π-conjugation and redox-active nitro groups, absent in the target compound.

- Electronic Properties : The nitro group significantly lowers the LUMO energy, enhancing electron-accepting capacity. In contrast, the bromo-fluorophenyl group in the target compound may provide moderate electron deficiency suitable for charge-transfer complexes.

Table 1: Comparative Analysis of Key Properties

Research Findings and Limitations

- Structural predictions must rely on computational modeling or analogy.

- Safety and Handling : The trifluoromethyl analog’s GHS classification suggests that halogenated acrylates require careful handling, but specific data for the target compound remain unavailable.

- Synthetic Utility : The nitrophenyl-furan analog’s extended conjugation highlights the tunability of acrylate derivatives for optoelectronic applications. The target compound’s bromo and fluoro substituents could facilitate Suzuki-Miyaura coupling or fluorophilic interactions in supramolecular chemistry.

Actividad Biológica

Ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₉BrFNO₂ and a molecular weight of approximately 292.11 g/mol. Its structure includes a cyano group, an ethyl ester, and a bromo-fluoro-substituted phenyl ring, which contribute to its reactivity and biological profile .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes. For instance, derivatives of cyanoacrylate compounds have been found to inhibit mitochondrial pyruvate transport and related metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects on metabolic enzymes .

- Antimicrobial Activity : Compounds with halogenated aromatic systems often display antimicrobial properties. The presence of bromine and fluorine in this compound may enhance its interaction with microbial cell membranes or specific target sites within pathogens, potentially leading to antimicrobial effects.

- Cytotoxicity : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess cytotoxic properties worth exploring further.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of various brominated compounds found that those with similar structural motifs exhibited significant activity against Gram-positive bacteria. The results suggested that the introduction of halogen atoms could enhance the lipophilicity and membrane permeability of the compounds, thus increasing their effectiveness against bacterial strains .

Case Study: Enzyme Inhibition

In another research effort focusing on enzyme inhibition, derivatives resembling this compound were tested for their ability to inhibit pyruvate dehydrogenase activity in isolated mitochondria. The findings indicated that at specific concentrations, these compounds effectively inhibited enzyme activity, leading to altered metabolic pathways in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.